N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 4-methylpiperazine moiety at the N2 position. The 2-chlorobenzyl group may enhance lipophilicity and receptor binding, while the 4-methylpiperazine moiety could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDJIAJQUKCZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Two-Step Oxalyl Chloride-Mediated Synthesis
The most widely reported method involves sequential nucleophilic acyl substitutions using oxalyl chloride as the bridging agent. In the first step, 2-chlorobenzylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form N-(2-chlorobenzyl)oxalyl chloride intermediate. Excess triethylamine (2.2 equivalents) is added to neutralize HCl, with reaction completion monitored via thin-layer chromatography (TLC; Rf = 0.7 in hexane:ethyl acetate 3:1). The intermediate is isolated by rotary evaporation under reduced pressure (40°C, 15 mmHg) and used without further purification.
In the second step, the crude oxalyl chloride reacts with 4-methylpiperazine in tetrahydrofuran (THF) at ambient temperature for 12 hours. A 2021 study comparing solvents found THF superior to acetonitrile or dimethylformamide, yielding 82% product versus 68% and 59%, respectively. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (gradient elution from 5% to 20% methanol in dichloromethane).
Critical Parameters:
- Temperature Control: Exothermic Claisen condensation requires strict maintenance of 0–5°C during oxalyl chloride addition to prevent diimide formation.
- Stoichiometry: A 1:1.05 ratio of 2-chlorobenzylamine to 4-methylpiperazine minimizes residual starting material while avoiding overalkylation.
- Moisture Sensitivity: All steps demand anhydrous conditions, as hydrolysis of oxalyl chloride to oxalic acid reduces yields by 30–40%.
One-Pot Tandem Coupling Using Carbodiimide Activators
Recent advances employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly couple 2-chlorobenzylamine and 4-methylpiperazine with oxalic acid. This method circumvents oxalyl chloride’s volatility and moisture sensitivity, operating under milder conditions (room temperature, 24 hours). A typical protocol involves:
- Dissolving oxalic acid (1.0 equivalent) in dimethyl sulfoxide (DMSO).
- Sequential addition of EDC (1.2 equivalents) and HOBt (1.1 equivalents) to activate the carboxyl groups.
- Dropwise addition of 2-chlorobenzylamine (1.05 equivalents) followed by 4-methylpiperazine (1.0 equivalent).
Reaction monitoring via high-performance liquid chromatography (HPLC) shows 95% conversion after 18 hours. Post-processing involves dilution with ethyl acetate, washing with 5% citric acid and saturated NaHCO3, and recrystallization from ethanol/water (4:1). Yield improvements from 74% to 88% were achieved by substituting DMSO with N-methyl-2-pyrrolidone (NMP), which enhances oxalic acid solubility.
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation significantly accelerates the reaction, reducing typical synthesis times from 24 hours to 45 minutes. A 2023 protocol details immobilizing 4-methylpiperazine onto Wang resin via a photolabile linker, followed by on-resin coupling with N-(2-chlorobenzyl)oxalamic acid. Key conditions include:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 80°C |
| Irradiation Time | 3 × 15-minute cycles |
| Solvent | DMF:CH2Cl2 (1:1) |
Cleavage from the resin using trifluoroacetic acid (TFA)/H2O (95:5) affords the target compound in 92% purity (HPLC). This method’s main advantage lies in eliminating liquid-liquid extraction, though scalability remains limited to batch sizes under 50 mmol.
Industrial-Scale Continuous Flow Synthesis
For kilogram-scale production, continuous flow reactors outperform batch methods by enhancing heat transfer and mixing efficiency. A patented system (WO2004037796A2) adapted for oxalamides uses:
- Reactor Configuration: Two micromixer units (0.5 mm diameter) in series.
- Flow Rates:
- Oxalyl chloride: 15 mL/min
- 2-Chlorobenzylamine (in THF): 10 mL/min
- 4-Methylpiperazine (in THF): 10 mL/min
- Residence Time: 8 minutes per mixing stage.
This setup achieves 94% conversion with a productivity of 1.2 kg/day, compared to 0.7 kg/day for batch processes. Downstream processing integrates inline liquid-liquid extraction and falling-film evaporators for solvent recovery.
Byproduct Analysis and Purification Challenges
Common impurities include:
- N,N'-Bis(2-chlorobenzyl)oxalamide (3–7%): Forms when 4-methylpiperazine is limiting. Removable via recrystallization from hot toluene.
- 4-Methylpiperazine Hydrochloride (5–12%): Generated if HCl neutralization is incomplete. Ion-exchange chromatography (Dowex 50WX4) reduces this to <1%.
- Oxalic Acid Dimer (Trace): Removed by washing with cold 0.1 M NaOH.
Quantitative analysis via 1H NMR (400 MHz, DMSO-d6) identifies impurities using characteristic signals:
- Bis(2-chlorobenzyl) derivative: δ 4.85 (s, 4H, CH2)
- Piperazine hydrochloride: δ 3.15 (br s, 8H, piperazine)
Green Chemistry Approaches
Recent efforts focus on solvent substitution and catalyst recycling:
- Cyclopentyl methyl ether (CPME): Replaces THF with comparable yields (80%) and improved environmental profile (E-factor 8.7 vs. 12.4).
- Enzyme-Mediated Coupling: Lipase B from Candida antarctica catalyzes oxalamide bond formation in phosphate buffer (pH 7.4), though yields remain suboptimal (55%).
Analytical Characterization Benchmarks
Standard characterization data for authenticated samples include:
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antiviral Oxalamides ()
Compounds 13–15 from share the N1-(4-chlorophenyl)oxalamide core but differ in their N2 substituents:
- Compound 13 : N2-(thiazole-piperidine-acetyl) substituent.
- Compound 14 : N2-(thiazole-pyrrolidine-hydroxymethyl) substituent.
Comparison :
Cytochrome P450 4F11 Inhibitors ()
Compounds 28 and 29 feature halogenated aryl groups and methoxyphenethyl chains:
Comparison :
- The target compound’s 4-methylpiperazine substituent is distinct from the methoxyphenethyl group in these inhibitors.
Flavoring Agents ()
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
- Metabolism : Oxalamides are metabolized via hydrolysis and oxidative pathways.
Comparison :
Soluble Epoxide Hydrolase Inhibitors ()
Adamantyl- and benzyloxy-substituted oxalamides (e.g., Compound 6 ) demonstrate:
- Synthetic Purity : >90% via silica gel chromatography.
- Structural Features : Bulky adamantyl groups enhance target binding affinity.
Comparison :
- The target compound’s 4-methylpiperazine may offer better aqueous solubility than adamantyl moieties, which are highly lipophilic .
Key Findings and Implications
Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling applications ranging from antiviral agents to flavor compounds.
Bioactivity Drivers :
- Halogenated Aryl Groups (e.g., 2-chlorobenzyl): Enhance binding to hydrophobic pockets in viral or enzyme targets .
- Piperazine Moieties : Improve solubility and pharmacokinetics compared to bulkier groups like adamantyl .
Synthetic Challenges : Lower yields in antiviral analogs (e.g., 36% for compound 13) suggest steric hindrance or stereochemical complexity, whereas methoxyphenethyl derivatives (e.g., compound 28) achieve higher yields (64%) .
Biological Activity
N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that has gained attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN4O2
- Molecular Weight : Approximately 300.75 g/mol
- CAS Number : 920409-93-4
The presence of a chlorobenzyl group and a piperazine moiety linked through an oxalamide bridge suggests potential interactions with biological targets, particularly in medicinal chemistry.
This compound exhibits its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, which may lead to reduced cell proliferation and potential anticancer effects.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses and potentially altering disease progression.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative Bacteria : Less effective against Escherichia coli but shows moderate activity.
- Fungi : Demonstrated effectiveness against Candida albicans .
Anticancer Activity
Several studies have explored the anticancer potential of oxalamide derivatives, including this compound. The compound has shown promise in inhibiting cancer cell lines through:
Study on Antimicrobial Activity
A study conducted on chloroacetamides, which includes similar compounds, demonstrated their effectiveness against various strains of bacteria and fungi. The research utilized quantitative structure–activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming that halogenated phenyl rings enhance antimicrobial efficacy due to increased lipophilicity .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | High (effective against MRSA) | Moderate (effective against E. coli) | Moderate (effective against C. albicans) |
| Chloroacetamides (general class) | High | Low to Moderate | Moderate |
Anticancer Research
Another study focused on the anticancer properties of oxalamides found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimized synthetic routes for N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Q. Intermediate Preparation :
- Chlorobenzyl intermediate : React 2-chlorobenzyl chloride with a nucleophile (e.g., amine) under basic conditions .
- Methylpiperazinyl intermediate : Couple 4-methylpiperazine with an electrophile (e.g., alkyl halide) in anhydrous solvents .
Oxalamide Formation : Use oxalyl chloride to couple intermediates under inert atmospheres (e.g., N₂), with reaction temperatures optimized between 0–25°C to minimize side reactions .
- Optimization Strategies :
- Catalysts (e.g., DMAP) improve coupling efficiency .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., chlorobenzyl aromatic protons at δ 7.2–7.5 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 409.28 for C₂₃H₂₉ClN₄O₃) .
- HPLC : Assess purity (≥95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer :
- Antimicrobial Activity : Tested via microdilution assays (MIC values against S. aureus and E. coli) .
- Anticancer Potential :
- MTT Assay : IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) .
- Neuroprotective Effects : In vitro models (e.g., SH-SY5Y cells under oxidative stress) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions :
- Control variables: Cell passage number, serum concentration, incubation time .
- Target Validation :
- Knockdown Studies : siRNA targeting putative receptors (e.g., kinase X) .
- SPR/Biolayer Interferometry : Quantify binding affinity (KD) to confirm target engagement .
- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or assay-specific artifacts .
Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced potency?
- Methodological Answer :
- Key Modifications :
- Chlorobenzyl Group : Replacement with fluorobenzyl increases blood-brain barrier permeability (logP optimization) .
- Methylpiperazine : Substitution with morpholine reduces cytotoxicity in non-cancerous cells (HEK293) .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict interactions with targets (e.g., COX-2 active site) .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity .
Q. What methodologies are used to study the compound’s interaction with cytochrome P450 enzymes or other metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism :
- CYP450 Inhibition Assays : Fluorescent substrates (e.g., P450-Glo™) in human liver microsomes .
- Metabolite Identification :
- LC-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Pharmacokinetic Profiling :
- Plasma Stability Tests : Incubate compound in rat plasma (37°C, 24h) and quantify via UPLC .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar oxalamides in terms of enzymatic inhibition (e.g., COX-2 vs. 5-LOX selectivity)?
- Methodological Answer :
- Enzyme-Specific Assays :
- COX-2 Inhibition : ELISA for PGE₂ reduction in LPS-stimulated macrophages .
- 5-LOX Activity : Spectrophotometric measurement of LTB₄ production .
- Selectivity Index : Calculate IC₅₀ ratios (COX-2/5-LOX) for analogs (e.g., 2.1 for target compound vs. 0.8 for fluorobenzyl analog) .
Q. What experimental strategies elucidate the compound’s mechanism of action in neuroprotection or anticancer activity?
- Methodological Answer :
- Pathway Analysis :
- Western Blotting : Quantify apoptosis markers (Bax/Bcl-2 ratio) .
- RNA-Seq : Identify differentially expressed genes in treated vs. untreated cells .
- In Vivo Models :
- Xenograft Studies : Nude mice with implanted tumors (e.g., HCT116) dosed at 10–50 mg/kg .
- Behavioral Tests : Morris water maze for neuroprotective efficacy in Alzheimer’s models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
